3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a phenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridine compounds.
Scientific Research Applications
3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-phenyl-3-pyrazolidinone
- 1-phenyl-3-methyl-4-pyrazolone
- N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness
3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide stands out due to its specific structural features, such as the combination of a pyrazolopyridine core with a phenyl group and a carboxamide moiety. These structural elements contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-methyl-N-(2-methylphenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-13-8-6-7-11-17(13)23-21(27)16-12-22-20-18(19(16)26)14(2)24-25(20)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
JFVOZQKWDSYZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Origin of Product |
United States |
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